molecular formula C23H27N3O4S B2796156 N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide CAS No. 894924-51-7

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide

Cat. No.: B2796156
CAS No.: 894924-51-7
M. Wt: 441.55
InChI Key: YEPISOALXVRNDB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thieno[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the dimethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-indole-3-carboxamide
  • N-(3,4-dimethylphenyl)-3-(1-naphthyl)acrylamide

Uniqueness

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-hexahydro-1H-5lambda6-thieno[3,4-d]imidazol-1-yl]acetamide is unique due to its thieno[3,4-d]imidazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-14-7-15(2)9-19(8-14)26-21-13-31(29,30)12-20(21)25(23(26)28)11-22(27)24-18-6-5-16(3)17(4)10-18/h5-10,20-21H,11-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPISOALXVRNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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